1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
CAS No.: 1468861-20-2
Cat. No.: VC0347611
Molecular Formula: C10H13N3O4S
Molecular Weight: 271.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1468861-20-2 |
|---|---|
| Molecular Formula | C10H13N3O4S |
| Molecular Weight | 271.3g/mol |
| IUPAC Name | 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
| Standard InChI | InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3 |
| Standard InChI Key | FLBJCWHRQGAGLW-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N |
Introduction
Chemical Identity and Structure
Basic Identification
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a heterocyclic organic compound containing furan and 1,2,4-oxadiazole ring systems with a methylsulfonyl functional group. Below is a table containing its key identifiers:
| Property | Value |
|---|---|
| CAS Number | 1468861-20-2 |
| Molecular Formula | C₁₀H₁₃N₃O₄S |
| Molecular Weight | 271.3 g/mol |
| IUPAC Name | 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
| PubChem Compound ID | 62716480 |
The compound contains multiple functional groups that contribute to its chemical behavior, including the furan ring, the 1,2,4-oxadiazole heterocycle, a primary amine group, and a methylsulfonyl moiety.
Structural Characteristics
The molecule possesses several key structural features that define its chemical properties:
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A furan ring (five-membered aromatic heterocycle with one oxygen atom)
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A 1,2,4-oxadiazole ring (five-membered heteroaromatic ring containing three heteroatoms: one oxygen and two nitrogen atoms)
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An amine group (-NH₂) attached to a carbon chain
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A methylsulfonyl group (-SO₂CH₃)
These structural elements can be chemically represented using the following identifiers:
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SMILES Notation: CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N
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Standard InChI: InChI=1S/C10H13N3O4S/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8/h2-3,5,7H,4,6,11H2,1H3
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Standard InChIKey: FLBJCWHRQGAGLW-UHFFFAOYSA-N
Physicochemical Properties
Physical Properties
While specific experimental physical property data for this compound is limited in the available literature, predictions based on its structure suggest the following characteristics:
| Property | Value |
|---|---|
| Physical State | Likely solid at room temperature |
| Solubility | Potentially soluble in polar organic solvents |
| Melting Point | Not reported in available literature |
| Boiling Point | Not reported in available literature |
Chemical Reactivity
The 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine contains several reactive functional groups:
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The primary amine group can participate in nucleophilic substitution reactions, condensations, and acylation reactions.
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The furan ring system is susceptible to electrophilic aromatic substitution reactions, though less reactive than benzene.
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The 1,2,4-oxadiazole ring contributes to the compound's potential biological activities through hydrogen bonding and π-π interactions.
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The methylsulfonyl group (-SO₂CH₃) can act as an electron-withdrawing group, influencing the reactivity of neighboring functional groups.
Synthesis and Preparation
Synthetic Routes
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The condensation of furan-2-carboxamidoxime with appropriately functionalized carboxylic acid derivatives
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Cycloaddition reactions involving furan-containing nitriles and amidoximes
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Multistep synthesis involving the preparation of the 1,2,4-oxadiazole core followed by incorporation of the methylsulfonyl and amine functionalities
Furan-containing heterocycles are often synthesized through various condensation reactions, similar to those employed in the synthesis of benzodifuranyl compounds described in related research .
Comparison with Related Compounds
Structural Similarities to Other Biologically Active Compounds
Several structurally related compounds have demonstrated biological activity, providing context for potential applications of 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine:
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3-(Furan-2-yl)-1,2-oxazol-5-amine, a related heterocyclic compound with a simpler structure, shares the furan ring but contains an isoxazole ring instead of an oxadiazole .
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Benzodifuranyl compounds containing oxadiazepine-trione structures have demonstrated significant COX inhibitory activities, suggesting potential anti-inflammatory properties for our compound of interest .
The table below compares key features of these related compounds:
| Compound | Core Structure | Key Functional Groups | Reported Activities |
|---|---|---|---|
| 1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine | Furan + 1,2,4-oxadiazole | Primary amine, Methylsulfonyl | Not extensively reported |
| 3-(Furan-2-yl)-1,2-oxazol-5-amine | Furan + Isoxazole | Primary amine | Not extensively reported |
| Benzodifuranyl oxadiazepine derivatives | Benzodifuran + Oxadiazepine | Various substituents | COX-2 inhibition, Analgesic, Anti-inflammatory |
Heterocyclic Framework Significance
The 1,2,4-oxadiazole ring system present in the compound is a privileged structure in medicinal chemistry, often associated with various biological activities including:
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Antimicrobial properties
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Anti-inflammatory effects
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Enzyme inhibition capabilities
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Potential central nervous system activities
Similarly, furan-containing heterocycles have demonstrated diverse biological activities across multiple therapeutic areas, suggesting potential applications for the compound under review.
These analytical techniques are commonly employed for structure elucidation of heterocyclic compounds, as referenced in the analysis of related compounds .
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